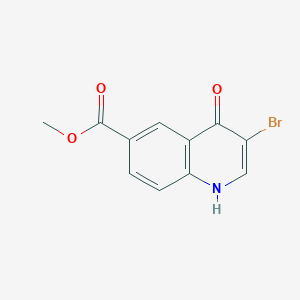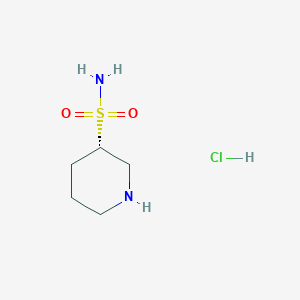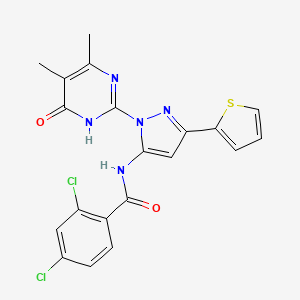
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene typically involves the bromination of 2-(1-bromoethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, safety measures are implemented to handle the hazardous reagents and by-products generated during the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products or modified ethyl groups.
Applications De Recherche Scientifique
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene involves its interaction with molecular targets through its halogen atoms and ethyl group The bromine and fluorine atoms can participate in halogen bonding, while the ethyl group can undergo various chemical transformations
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorotoluene: Similar structure but lacks the additional bromine atom on the ethyl group.
2-Bromo-4-fluorotoluene: Similar structure with different positions of bromine and fluorine atoms.
4-Bromo-2-chlorotoluene: Similar structure with chlorine instead of fluorine.
Uniqueness
4-Bromo-2-(1-bromoethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a brominated ethyl group
Propriétés
IUPAC Name |
4-bromo-2-(1-bromoethyl)-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIXEGYDZHJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)
![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)


![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)
![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2668160.png)
![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)

![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
